Oxmetidine
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Overview
Description
- As an H2 receptor antagonist, this compound plays a crucial role in modulating histamine signaling.
Oxmetidine: , also known by its code name SKF 92994 , is an H2 histamine receptor antagonist .
Scientific Research Applications
Chemistry: Oxmetidine’s role as an H2 receptor antagonist makes it valuable in studying histamine-mediated pathways and receptor interactions.
Biology: Researchers explore its effects on cellular signaling, especially in the context of histamine-related processes.
Medicine: This compound has been investigated for its potential in treating active duodenal ulcers. Its anti-ulcer properties are likely related to its H2 receptor-blocking activity.
Industry: Although not widely used, this compound may find applications in pharmaceuticals and related industries.
Preparation Methods
Industrial Production: Information regarding large-scale industrial production methods for oxmetidine is limited. it is typically synthesized using established chemical processes.
Chemical Reactions Analysis
Reactions: Oxmetidine can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed reaction mechanisms are not widely documented.
Common Reagents and Conditions: Reagents and conditions for specific reactions involving this compound would depend on the desired transformation. Researchers would typically use standard reagents for the relevant functional group modifications.
Major Products: The major products formed during these reactions would vary based on the specific reaction type and conditions.
Mechanism of Action
Histamine Receptor Antagonism: Oxmetidine selectively blocks H2 histamine receptors, inhibiting histamine-mediated responses. By doing so, it reduces gastric acid secretion and contributes to ulcer healing.
Molecular Targets and Pathways: this compound’s primary target is the H2 receptor, which is expressed in the stomach lining. It interferes with histamine binding, ultimately reducing acid production.
Comparison with Similar Compounds
Uniqueness: Oxmetidine’s uniqueness lies in its specific H2 receptor antagonism. While other H2 blockers exist, this compound’s distinct chemical structure sets it apart.
Similar Compounds: Other H2 receptor antagonists include , , and . These compounds share the same therapeutic class but differ in their chemical structures and pharmacokinetics.
Properties
CAS No. |
72830-39-8 |
---|---|
Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25) |
InChI Key |
YTBDPHYVGACIPC-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |
72830-39-8 | |
Related CAS |
63204-23-9 (di-hydrochloride) |
Synonyms |
oxmetidine oxmetidine dihydrochloride SK and F 92994 SK and F-92994 SKF 92994 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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